![molecular formula C11H11FO5S B2753650 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane CAS No. 2411299-25-5](/img/structure/B2753650.png)
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, also known as FSPO, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FSPO is a synthetic compound that belongs to the class of oxolanes, which are cyclic organic compounds containing an oxygen atom in a five-membered ring. In
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane inhibits the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation and immune response. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including AKT and mTOR.
Biochemical and Physiological Effects:
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and other immune cells. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT and mTOR. In vivo studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane is relatively easy to synthesize and can be obtained in good yield. However, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has not been extensively studied in clinical trials, and its safety and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for research on 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on improving the bioavailability and efficacy of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane by developing novel formulations and delivery methods. Furthermore, studies could investigate the safety and toxicity profile of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane in preclinical and clinical trials to determine its potential as a therapeutic agent. Finally, research could focus on identifying new targets and signaling pathways for 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane to expand its therapeutic applications.
Métodos De Síntesis
The synthesis of 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane involves a multi-step process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde using a suitable protecting group. The protected aldehyde is then reacted with 4-fluorobenzenesulfonyl chloride to give the corresponding sulfonate ester. The sulfonate ester is then treated with potassium tert-butoxide in the presence of 18-crown-6 to give 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane in good yield.
Aplicaciones Científicas De Investigación
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been shown to have anticancer activity by inhibiting the growth and proliferation of cancer cells. Furthermore, 2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(4-fluorosulfonyloxyphenyl)methyl]-5-oxooxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5S/c12-18(14,15)17-9-3-1-8(2-4-9)7-10-5-6-11(13)16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLDGNPNFLCXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)
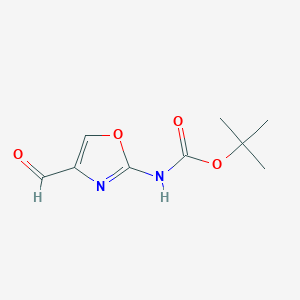
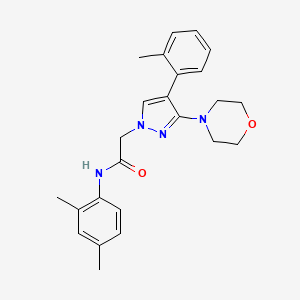

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2753572.png)
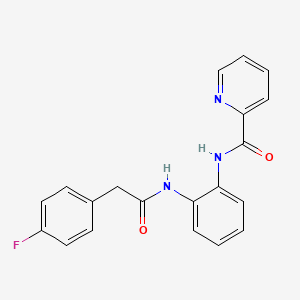
![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)

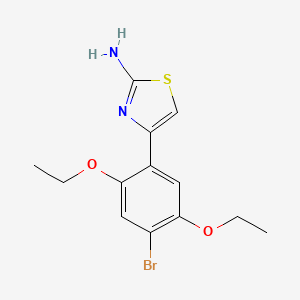
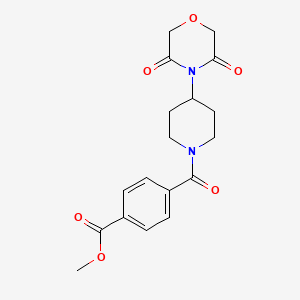
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)
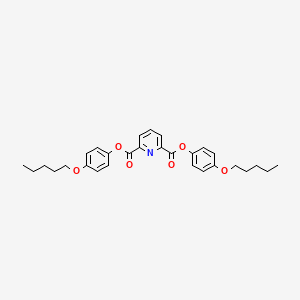
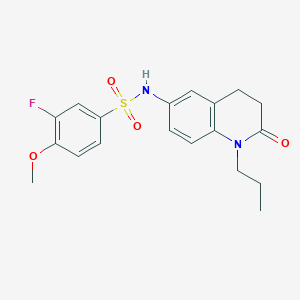
![1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753590.png)